N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a pyrazolo-pyrimidine derivative with a complex heterocyclic scaffold. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with an isopropylamino group and at position 6 with a methylthio moiety. The ethyl linker connects the pyrazolo-pyrimidine core to a benzo[d][1,3]dioxole-5-carboxamide group. This compound belongs to a class of molecules often investigated for kinase inhibition, particularly due to the pyrazolo-pyrimidine motif’s ability to mimic purine nucleotides and bind ATP-binding pockets .
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-11(2)22-16-13-9-21-25(17(13)24-19(23-16)29-3)7-6-20-18(26)12-4-5-14-15(8-12)28-10-27-14/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,20,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJATXPLWBCYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS Number: 946282-38-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H26N6O3S
- Molecular Weight : 430.5 g/mol
- Structure : The compound features a pyrazolo-pyrimidine core linked to a benzo-dioxole moiety, which is significant for its biological interactions.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives have demonstrated moderate to high potency against RET kinase, suggesting that this compound may also exhibit similar inhibitory effects on key signaling pathways in cancer cells .
- Cell Proliferation Inhibition : In vitro studies have reported that related compounds effectively inhibit the proliferation of various cancer cell lines. This activity is often assessed using assays such as ELISA and MTT to determine cell viability and growth inhibition .
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often measured by assessing markers such as phosphatidylserine exposure and changes in mitochondrial membrane potential .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : In a study focusing on lung cancer cell lines, a derivative showed significant inhibition of cell growth with an IC50 value of approximately 2 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Neuroprotective Effects : Another investigation revealed that similar compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Activity : Research has indicated that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H21F3N6OS
- Molecular Weight : 438.5 g/mol
- CAS Number : 941948-09-0
The compound features a pyrazolo[3,4-d]pyrimidine core known for diverse biological activities. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Anticancer Applications
Recent studies indicate that N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exhibits significant anticancer properties.
Case Studies
- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that the compound effectively inhibited cell proliferation and migration, disrupting cell cycle progression .
- Molecular Docking Studies : These studies suggest a strong binding affinity to target proteins associated with cancer growth, supporting its potential as a therapeutic agent .
Anti-inflammatory Applications
The compound's structure also suggests potential applications in treating inflammatory conditions.
Relevant Research
Recent research highlights the importance of pyrazolo[3,4-d]pyrimidine derivatives in anti-inflammatory drug development. Compounds with similar structures have shown promise in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory process .
Industrial and Pharmaceutical Implications
The synthesis of this compound involves multi-step organic reactions that can be optimized for industrial production. Key considerations include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related compounds:
Structural and Functional Analogues
Key Observations
Core Structure Differences: The target compound and Example 53 share the pyrazolo[3,4-d]pyrimidine core but differ in substitution patterns. Compounds from (e.g., 13a–e) utilize a pyrazolo[3,4-b]pyrazinone core, which lacks the pyrimidine ring’s nitrogen, reducing ATP-binding affinity compared to pyrazolo[3,4-d]pyrimidines .
Substituent Effects: Methylthio (SMe) vs. Amino (NH₂): The methylthio group in the target compound increases lipophilicity (logP ~3.5 vs. Benzo[d][1,3]dioxole vs. Chromen-2-yl: The benzo[d][1,3]dioxole group is less planar than chromen-2-yl, possibly affecting binding pocket interactions.
Synthetic Routes: The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (analogous to Example 53’s protocol using boronic acids and [Pd] catalysts) , whereas ’s derivatives employ reductive lactamization of amino acids .
Research Findings and Limitations
- Patent Data () : Example 53’s high potency (IC₅₀ = 12 nM) underscores the pyrazolo[3,4-d]pyrimidine scaffold’s versatility. Its fluorinated aromatic groups may enhance target selectivity .
- Synthetic Studies (): Pyrazolo[3,4-b]pyrazinones (13a–e) lack bioactivity data, limiting direct comparison but providing synthetic methodology insights .
Q & A
Basic: What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step protocols, typically starting with functionalization of the pyrazolo[3,4-d]pyrimidine core. Critical steps include:
- Amine Substitution: Introducing the isopropylamino group at position 4 of the pyrimidine ring under nucleophilic conditions (e.g., using isopropylamine in DMF at 80–100°C) .
- Thioether Formation: Methylthio incorporation at position 6 via thiolation with methanethiol or its derivatives in the presence of a base like K₂CO₃ .
- Ethyl Linker Attachment: Coupling the pyrimidine core to the benzo[d][1,3]dioxole-5-carboxamide moiety using a ethylenediamine linker, often via amide bond formation (e.g., EDC/HOBt activation) .
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control: Maintain 60–80°C during coupling reactions to prevent decomposition .
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (>95% purity) .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H and 13C NMR: Assign proton environments (e.g., aromatic protons in benzo[d][1,3]dioxole at δ 6.8–7.2 ppm) and confirm methylthio (δ 2.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and verify connectivity .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., expected [M+H]+ for C₂₃H₂₈N₆O₃S: 493.1984) .
- HPLC-PDA: Assess purity (>98%) using C18 columns (acetonitrile/water gradients) and UV detection at 254 nm .
Basic: What physicochemical properties dictate its stability and handling protocols?
Key Properties:
| Property | Value/Specification | Relevance |
|---|---|---|
| Molecular Weight | ~493.5 g/mol (estimated) | Determines solubility and formulation |
| LogP (Partition Coefficient) | ~2.8 (predicted) | Impacts membrane permeability |
| Solubility | DMSO >50 mg/mL; aqueous <0.1 mg/mL | Storage in anhydrous DMSO at -20°C |
| Stability | Light-sensitive; hygroscopic | Requires amber vials and desiccants |
Handling Recommendations:
- Store under inert gas (N₂/Ar) to prevent oxidation of the methylthio group .
- Avoid prolonged exposure to moisture to prevent hydrolysis of the carboxamide .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or target selectivity. Strategies include:
- Dose-Response Curves: Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentrations fixed at 1 mM) .
- Target Profiling: Use panels of related enzymes (e.g., kinase families) to identify off-target effects .
- Structural Analysis: Perform molecular docking to assess binding mode consistency with crystallographic data (e.g., PyMOL, AutoDock) .
Case Example: If anticancer activity varies, validate cell line authenticity (STR profiling) and check apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .
Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Pull-Down Assays: Use biotinylated derivatives to isolate target proteins from lysates, followed by LC-MS/MS identification .
- Kinetic Studies: Measure enzyme inhibition (e.g., kcat/KM changes) under varying substrate concentrations .
- CRISPR Knockout Models: Generate cell lines lacking putative targets (e.g., EGFR, PI3K) to assess activity loss .
- Metabolomics: Track downstream metabolic shifts via GC-MS or LC-MS to map pathway engagement .
Example: For kinase inhibition, use radioactive ATP ([γ-³²P]ATP) in filter-binding assays to quantify phosphotransferase activity reduction .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications: Synthesize analogs with substitutions at positions 4 (isopropylamino → cyclopropylamino) and 6 (methylthio → ethylthio) .
- Linker Variation: Test ethyl linker replacements (e.g., propyl, PEG spacers) to optimize pharmacokinetics .
- Bioisosteres: Replace benzo[d][1,3]dioxole with indole or benzofuran to assess π-π stacking effects .
Data Analysis:
- QSAR Modeling: Use Schrödinger’s QikProp or MOE to correlate descriptors (e.g., polar surface area, H-bond donors) with activity .
- Thermodynamic Profiling: Measure ΔG of binding via isothermal titration calorimetry (ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
